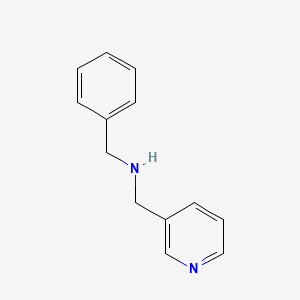

Benzyl-pyridin-3-ylmethyl-amine

Description

Significance of Pyridine-Containing Amines in Chemical Sciences

Pyridine-containing amines are a class of organic compounds of significant interest across various fields of chemical science due to the unique properties conferred by the pyridine (B92270) nucleus. nih.gov The pyridine ring, a six-membered aromatic heterocycle, is structurally related to benzene (B151609) but with one carbon atom replaced by a nitrogen atom. alfachemic.comnih.gov This substitution has profound effects on the molecule's electronic properties, basicity, and reactivity. nih.govyoutube.com

In medicinal chemistry, the pyridine scaffold is considered a "privileged" structure, appearing in a vast number of pharmaceuticals and biologically active compounds. nih.govnih.govrsc.org The nitrogen atom can act as a hydrogen bond acceptor, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors. nih.gov This ability, combined with its characteristic solubility and stability, makes the pyridine moiety a valuable component in drug design. nih.govrsc.org Pyridine derivatives have been integral to the development of drugs for a wide range of conditions, including cancer, central nervous system disorders, and infections. nih.govresearchgate.net Over 7,000 existing drug molecules contain a pyridine component. nih.govrsc.org

Beyond pharmaceuticals, pyridine-containing amines are pivotal in catalysis and materials science. The lone pair of electrons on the pyridine nitrogen atom, which is not delocalized within the aromatic system, allows it to function effectively as a ligand for transition metals. alfachemic.comyoutube.com These pyridine-metal complexes are used as catalysts in a multitude of organic reactions, including hydrogenations, hydroformylations, polymerizations, and cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. alfachemic.comnih.govnih.govacs.org The electronic and steric properties of the pyridine ligand can be fine-tuned by adding substituents to the ring, allowing for precise control over the catalytic activity and selectivity. nih.govacs.org In materials science, pyridine derivatives are being explored for the development of functional materials such as conducting polymers and sensors. biosynce.com They are also used in the agrochemical industry to create effective and selective herbicides and pesticides. nih.govbiosynce.com

Overview of Research Trajectories for Benzyl-pyridin-3-ylmethyl-amine and Structural Analogues

Research on this compound and its structural analogues primarily focuses on their synthesis and utility as building blocks for more complex molecules. While extensive literature on this compound itself is not widespread, studies on closely related compounds provide insight into its potential research trajectories. These analogues are often investigated as intermediates in the synthesis of targeted chemical libraries for screening in drug discovery or as ligands for catalysis.

Structural analogues such as N-Benzylpyridin-3-amine and substituted versions like (4-Chloro-benzyl)-pyridin-3-ylmethyl-amine are part of this research landscape. echemi.comchemdad.com The investigations often revolve around developing efficient synthetic pathways and exploring their reactivity. For instance, research into related palladium(II) complexes with pyridine ligands examines how substituents on the pyridine ring influence catalytic activity in cross-coupling reactions. nih.govacs.org This suggests a potential research avenue for this compound as a ligand in organometallic catalysis.

The primary role of these compounds in current research appears to be as chemical intermediates. vibrantpharma.com They provide a versatile scaffold that can be further modified to produce a diverse range of derivatives for various applications, from pharmaceuticals to materials science.

Table 1: Physicochemical Properties of this compound and Selected Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| This compound | 63361-56-8 | C13H14N2 | 198.26 |

| This compound hydrochloride | 856848-50-5 | C13H15ClN2 | Not specified |

| N-Benzylpyridin-3-amine | 114081-08-2 | C12H12N2 | 184.24 |

| (4-Chloro-benzyl)-pyridin-3-ylmethyl-amine | 212392-65-9 | C13H13ClN2 | 232.71 |

| Methyl-(2-pyridin-3-yl-benzyl)-amine | 857284-05-0 | C13H14N2 | 198.26 |

Data sourced from multiple chemical databases and supplier information. echemi.comchemdad.comvibrantpharma.comsigmaaldrich.comguidechem.com

Methodological Approaches in this compound Research

The study of this compound and its analogues employs a range of standard and advanced chemical methodologies, from synthesis to characterization and functional assessment.

Synthesis: The preparation of such amines often involves well-established organic reactions. Key synthetic strategies include:

Reductive Amination: A common method for forming C-N bonds. This could involve the reaction of 3-pyridinecarboxaldehyde (B140518) with benzylamine (B48309), or pyridine-3-carbaldehyde with a benzylamine equivalent, in the presence of a reducing agent. A similar route using 1-Benzyl-4-methylpiperidin-3-one and sodium triacetoxyborohydride (B8407120) has been reported for a related structure. googleapis.com

N-Alkylation of Amines: This involves the reaction of a primary amine (e.g., 3-(aminomethyl)pyridine) with a benzyl (B1604629) halide. Alternatively, alcohols can be used as alkylating agents in "borrowing hydrogen" methodologies, which are considered green and atom-economic, often utilizing manganese or ruthenium-based catalysts. organic-chemistry.org

Catalyst-Free Methods: Recent research has focused on developing more environmentally benign synthetic routes. For example, the synthesis of 2-benzyl-N-substituted anilines has been achieved through a catalyst- and additive-free reaction between (E)-2-arylidene-3-cyclohexenones and primary amines. nih.gov

Characterization: Once synthesized, the identity and purity of the compound are confirmed using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure by providing information about the chemical environment of hydrogen and carbon atoms. nih.govacs.org

Mass Spectrometry (MS): This technique is used to determine the molecular weight and can provide information about the compound's structure through fragmentation patterns. echemi.com

X-ray Crystallography: For solid, crystalline materials, this method provides definitive proof of structure by mapping the atomic positions in three-dimensional space. nih.govacs.org

Functional Assessment: If the compound is being investigated for a specific application, further methodological approaches are used.

Catalytic Activity Testing: If evaluated as a ligand, the compound would be complexed with a metal (e.g., palladium), and the resulting complex's catalytic efficiency would be tested in specific reactions, such as the Suzuki-Miyaura or Heck cross-coupling reactions. nih.govacs.org The reaction yield and turnover frequency are key metrics used to quantify performance. nih.gov

Biological Screening: If designed as a potential pharmaceutical, the compound would undergo a series of in vitro and in vivo assays to assess its biological activity against specific targets.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-N-(pyridin-3-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-2-5-12(6-3-1)9-15-11-13-7-4-8-14-10-13/h1-8,10,15H,9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHYOBKZKMKMIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70303757 | |

| Record name | N-Nicotinylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63361-56-8 | |

| Record name | 63361-56-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Nicotinylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

General Synthesis Strategies for Benzyl-pyridin-3-ylmethyl-amine Architectures

The foundational approaches to assembling the this compound scaffold typically involve the formation of the key carbon-nitrogen bonds through condensation, reductive amination, or alkylation reactions.

Condensation reactions represent a direct approach to forming the imine precursor of this compound. This strategy involves the reaction of an appropriate aldehyde with a primary amine, leading to the formation of a C=N double bond and the elimination of a water molecule. For the synthesis of the target scaffold, two primary condensation pathways are feasible:

Benzaldehyde with 3-aminomethylpyridine: In this route, benzaldehyde is condensed with 3-aminomethylpyridine (also known as picolylamine).

Pyridine-3-carbaldehyde with benzylamine (B48309): Alternatively, pyridine-3-carbaldehyde can be reacted with benzylamine.

These reactions are typically catalyzed by an acid and require the removal of water to drive the equilibrium towards the imine product. The resulting imine can then be reduced in a subsequent step to yield the final secondary amine. For instance, the condensation of an amine with an aldehyde in an alcohol solution is a known method for synthesizing imines, which are precursors to the target amine structure. googleapis.com

Reductive amination is a highly versatile and widely used one-pot procedure for the synthesis of amines. This method combines the condensation reaction and the subsequent reduction of the imine intermediate into a single synthetic operation. The reaction typically involves mixing an aldehyde or ketone with an amine in the presence of a suitable reducing agent. masterorganicchemistry.com

This protocol avoids the isolation of the often-unstable imine intermediate. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com The process is a cornerstone for installing a variety of alkyl groups onto an amine. masterorganicchemistry.com

The synthesis of this compound via reductive amination can be achieved by reacting either benzaldehyde with 3-aminomethylpyridine or pyridine-3-carbaldehyde with benzylamine, in the presence of a reducing agent. The reaction is often carried out in solvents like methanol or benzene (B151609), sometimes with the addition of acetic acid to facilitate imine formation before the reducing agent is added. arkat-usa.org This direct reductive amination procedure has been shown to be effective for producing various benzyl (B1604629) amines in good yields (50-75%). arkat-usa.org

Table 1: Examples of Reductive Amination Conditions Note: This table presents generalized conditions for reductive amination applicable to the synthesis of benzyl amine architectures.

| Amine Component | Carbonyl Component | Reducing Agent | Solvent | Additive | Yield |

|---|---|---|---|---|---|

| Primary Amine | Arylaldehyde | Sodium Borohydride | Methanol | Acetic Acid | Good arkat-usa.org |

| Benzylamine | Aldehyde | Sodium Cyanoborohydride | N/A | N/A | High masterorganicchemistry.com |

The formation of the this compound structure can also be accomplished through the direct alkylation of a primary amine with an alkyl halide. This involves a nucleophilic substitution reaction where the nitrogen atom of the amine attacks the electrophilic carbon of the halide. Two main pathways exist for this approach:

N-alkylation of 3-aminomethylpyridine with benzyl halide (e.g., benzyl bromide or benzyl chloride).

N-alkylation of benzylamine with 3-(halomethyl)pyridine (e.g., 3-(chloromethyl)pyridine).

While direct alkylation is a straightforward concept, it is often difficult to control, as the secondary amine product can be more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium salts. masterorganicchemistry.com However, methods utilizing cobalt(II) or manganese(I) pincer complexes as catalysts have been developed for the efficient mono-N-alkylation of amines with alcohols, which serve as alkylating agents via a "borrowing hydrogen" methodology. organic-chemistry.org This offers a more controlled and environmentally benign alternative to using alkyl halides. organic-chemistry.org

Advanced Synthetic Approaches for this compound Derivatives

To create more complex derivatives of this compound, advanced synthetic methods such as metal-catalyzed cross-coupling reactions are employed. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Transition metal-catalyzed cross-coupling reactions provide an effective means to synthesize diarylmethanes and related structures, which can be analogous to the this compound framework. A nickel-catalyzed cross-coupling of benzylic pyridinium (B92312) salts with arylboronic acids has been developed, allowing for the conversion of benzyl primary amines into di(hetero)arylmethanes. nih.gov This method is notable for its excellent tolerance of various functional groups and heteroaromatics. nih.gov Similarly, palladium catalysis is widely used for C-C bond formation. nih.gov For instance, palladium-catalyzed sp–sp3 cross-coupling of benzyl bromides with lithium acetylides proceeds rapidly under mild conditions, showcasing the utility of these catalysts in forming bonds to a benzylic carbon. nih.gov

The Suzuki-Miyaura cross-coupling reaction is a robust and practical method for the synthesis of biaryl and heterobiaryl compounds. nih.gov It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govnih.gov

This reaction is highly valuable for synthesizing derivatives of this compound by functionalizing either the pyridine (B92270) or the benzyl ring. For example, a bromo-substituted pyridine ring within the molecule could be coupled with various arylboronic acids to introduce diverse substituents. The Suzuki reaction is well-regarded for its tolerance of a wide array of functional groups and generally provides good to excellent yields. nih.gov

The synthesis of novel pyridine derivatives has been successfully achieved via palladium-catalyzed Suzuki cross-coupling of bromo-pyridines with different arylboronic acids. nih.govresearchgate.net Typical conditions involve a palladium catalyst such as Pd(PPh₃)₄, a base like K₃PO₄ or K₂CO₃, and a solvent system like a mixture of 1,4-dioxane and water. nih.gov

Table 2: Representative Conditions for Suzuki Cross-Coupling on Pyridine Scaffolds Note: This table illustrates typical conditions for Suzuki coupling reactions that can be applied to create derivatives of the target compound.

| Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Moderate to Good nih.govresearchgate.net |

| 3,5-Dibromo-pyridine derivative | Pyridyl-3-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 48% (mono-substitution) core.ac.uk |

Csp³–H Arylation Techniques

Direct Csp³–H arylation is an advanced synthetic strategy that forms a C-C or C-heteroatom bond by functionalizing an unactivated carbon-hydrogen bond. semanticscholar.org For the synthesis of this compound, this technique could theoretically be used to directly arylate the methyl group of a precursor like methyl-pyridin-3-ylmethyl-amine with a benzene source, although forming the N-benzyl bond is more common.

A more relevant application involves the N-benzylic C–H arylation of benzylamines. semanticscholar.org This approach utilizes a synergy of single electron transfer (SET) and hydrogen atom transfer (HAT) catalysis. semanticscholar.org This method can selectively functionalize the C-H bond adjacent to the nitrogen in a benzylamine. While this would form a more complex 1,1-diarylmethylamine structure rather than the target compound, the principle demonstrates the capability to functionalize the benzylic position. semanticscholar.org The reaction is often mediated by a photocatalyst under visible light, where an excited photocatalyst initiates the SET process, leading to the formation of an aminium radical cation, and a separate HAT catalyst facilitates the selective hydrogen abstraction. semanticscholar.org

Site-Selective Lithiation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heterocyclic rings. clockss.orgresearchgate.net In the context of pyridine chemistry, a directing metalating group (DMG) on the pyridine ring can direct a strong base, typically an organolithium reagent like n-butyllithium or lithium diisopropylamide (LDA), to deprotonate a specific adjacent position. clockss.org

To synthesize this compound, one could start with a pyridine derivative where a suitable DMG at the 3-position directs lithiation to the methyl group of a 3-(methyl)pyridine precursor that already contains the amine functionality (suitably protected). Alternatively, a DMG at the 2- or 4-position could direct lithiation to the 3-position. The resulting lithiated intermediate is a potent nucleophile that can then be "quenched" by reacting it with an electrophile, such as benzyl bromide. clockss.org This sequence allows for the precise installation of the benzyl group at the desired location. The choice of hindered bases like LDA or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can be crucial to prevent nucleophilic addition to the pyridine ring's C=N bond. clockss.org

Table 2: General Scheme for Site-Selective Lithiation

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1. Lithiation | n-BuLi or LDA, Anhydrous THF, Low Temp (-78 °C) | Regioselective deprotonation to form organolithium intermediate clockss.org |

Curtius Rearrangement Applications

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide into an isocyanate, with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org This reaction provides a versatile route to primary amines, as the resulting isocyanate can be hydrolyzed. nih.govlibretexts.org

For the synthesis of this compound, the Curtius rearrangement could be used to prepare the key intermediate, 3-(aminomethyl)pyridine. The synthesis would begin with 3-pyridineacetic acid. This carboxylic acid is first converted into an acyl azide, for example, by treatment with diphenylphosphoryl azide (DPPA) or by converting the acid to an acyl chloride followed by reaction with sodium azide. nih.gov Gentle heating of the acyl azide induces the rearrangement to an isocyanate. wikipedia.org Subsequent hydrolysis of the isocyanate, or trapping with a suitable nucleophile like tert-butanol to form a Boc-protected amine followed by deprotection, yields 3-(aminomethyl)pyridine. wikipedia.org This primary amine can then be benzylated in a subsequent step, for instance, via reductive amination or nucleophilic substitution. The rearrangement is known for its tolerance of various functional groups and proceeds with retention of configuration. wikipedia.orgnih.gov

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction for forming C-N bonds. A direct and straightforward synthesis of this compound involves the S_N2 reaction between 3-(aminomethyl)pyridine and a benzyl halide, such as benzyl bromide or benzyl chloride. libretexts.org

In this reaction, the lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide and displacing the halide leaving group. libretexts.org The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed as a byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. libretexts.org Over-alkylation, leading to the formation of a tertiary amine, is a potential side reaction but can often be controlled by using an excess of the starting amine. libretexts.org

Another approach involves the reaction of benzylamine with 3-(halomethyl)pyridine. In this case, benzylamine is the nucleophile that displaces the halide from the pyridylmethyl substrate.

One-Pot Synthetic Procedures

One-pot syntheses, which often involve multicomponent reactions (MCRs), are highly efficient as they combine several reaction steps into a single operation without isolating intermediates. ias.ac.in This approach saves time, resources, and reduces waste.

A plausible one-pot procedure for synthesizing this compound is a reductive amination. This would involve mixing 3-pyridinecarboxaldehyde (B140518), benzylamine, and a suitable reducing agent in a single reaction vessel. The aldehyde and the primary amine first react to form an imine intermediate in situ. This imine is then immediately reduced by the reducing agent present in the pot to yield the final secondary amine product, this compound.

Table 3: Compounds Mentioned

| Compound Name |

|---|

| 3-(aminomethyl)pyridine |

| 3-(bromomethyl)pyridine |

| 3-Pyridineacetic acid |

| 3-Pyridinecarboxaldehyde |

| Benzylamine |

| Benzyl bromide |

| Benzyl chloride |

| This compound |

| Diphenylphosphoryl azide (DPPA) |

| Lithium 2,2,6,6-tetramethylpiperidide (LTMP) |

| Lithium diisopropylamide (LDA) |

| n-Butyllithium (n-BuLi) |

| Palladium(II) acetate (Pd(OAc)₂) |

| Sodium azide |

| Sodium borohydride (NaBH₄) |

| Sodium cyanoborohydride (NaBH₃CN) |

| Sodium tert-butoxide |

| Sodium triacetoxyborohydride (STAB) |

Derivatization and Functionalization of the this compound Scaffold

The structural framework of this compound allows for a variety of derivatization and functionalization reactions, enabling the generation of a diverse library of compounds with potentially unique properties.

The secondary amine functionality in this compound is readily susceptible to acylation, leading to the formation of a stable amide bond. This transformation is a cornerstone of medicinal chemistry and materials science, allowing for the introduction of a wide array of substituents. The general reaction involves the coupling of the amine with a carboxylic acid or its activated derivative, such as an acyl chloride or anhydride. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct. mdpi.com Pyridine itself, or a related base, is often used for this purpose as it can also act as a nucleophilic catalyst. scielo.br

A variety of coupling agents can be employed to facilitate amide bond formation from carboxylic acids, including carbodiimides (like DCC or EDC) and phosphonium or uronium salts (like BOP or HATU). These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. researchgate.net

While specific examples detailing the acylation of this compound are not extensively documented in the provided search results, the general principles of N-acylation of secondary amines are well-established. For instance, a study on the N-acylation of N-(pyridin-2-ylmethyl)acetamide demonstrates the feasibility of acylating a structurally similar compound. semanticscholar.org In this study, various acyl chlorides were reacted with the substrate in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (CH2Cl2) to afford the corresponding N-acyl derivatives in good yields. semanticscholar.org

Table 1: Representative Amide Bond Formation Reactions with Structurally Similar Amines

| Amine Substrate | Acylating Agent | Coupling Agent/Base | Product | Reference |

| N-(pyridin-2-ylmethyl)acetamide | Benzoyl chloride | DIPEA | N-Acetyl-N-(pyridin-2-ylmethyl)benzamide | semanticscholar.org |

| 3-Aminopyridine | N-Boc-L-Alanine | HBTU/DIPEA | Benzyl (S)-(1-oxo-1-(pyridin-3-ylamino)propan-2-yl)carbamate | nih.gov |

| Benzylamine | Acetonitrile | Alumina | N-benzylacetamide | mdpi.com |

The this compound scaffold can be further elaborated by the introduction of additional heterocyclic rings. This is a common strategy in drug discovery to explore new chemical space and modulate physicochemical and pharmacological properties. One prominent method for incorporating a heterocyclic moiety is through the formation of a triazole ring. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and are known for their diverse biological activities. frontiersin.org

The synthesis of triazole derivatives can be achieved through various synthetic routes, including the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne. mdpi.com In the context of derivatizing this compound, one could envision converting the amine to an azide, followed by reaction with a terminal alkyne bearing another heterocyclic group. Alternatively, the amine could be functionalized with an alkyne, which could then react with an azide.

While direct examples starting from this compound are not available in the provided search results, the synthesis of pyridyl-substituted thiazolyl triazole derivatives has been reported, demonstrating the feasibility of combining pyridine and triazole rings in a single molecule. scielo.br Another relevant example is the synthesis of N-Benzyl-2-phenylpyrimidin-4-amine derivatives, where a pyrimidine (B1678525) ring is introduced by reacting an amine with a dichloropyrimidine derivative. acs.org

Table 2: Examples of Incorporating Heterocyclic Moieties in Pyridine-Containing Scaffolds

| Starting Material | Reagents | Incorporated Heterocycle | Product Class | Reference |

| 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbohydrazide | Aryl isothiocyanate, K2CO3, Benzyl bromide | 1,2,4-Triazole | 5-[4-Methyl-2-(pyridin-3-yl)thiazole-5-yl]-4-substituted-3-substituted benzylthio-4H-1,2,4-triazole | scielo.br |

| (4-(Pyridin-3-yl)phenyl)methanamine | 2,4-Dichloroquinazoline, Arylboronic acid, Pd(PPh3)4 | Pyrimidine | N-Benzyl-2-phenylpyrimidin-4-amine derivatives | acs.org |

| 2-Aminopyridine | trans-β-Nitrostyrene, Fe2Ni-BDC | Benzamide | N-(Pyridin-2-yl)-benzamides | mdpi.com |

Reactivity Studies of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the secondary amine in this compound governs its reactivity, bestowing upon it nucleophilic and basic properties.

The nitrogen atom in this compound possesses a lone pair of electrons, making it a nucleophile capable of attacking electron-deficient centers. scielo.br The nucleophilicity of amines is influenced by several factors, including the electronic nature of the substituents and steric hindrance around the nitrogen atom. The presence of both a benzyl and a pyridinylmethyl group will influence its reactivity.

Amines are known to participate in nucleophilic substitution reactions. For instance, they can react with alkyl halides in an SN2 fashion, leading to the formation of tertiary amines and subsequently quaternary ammonium salts. libretexts.orgyoutube.com The pyridine ring itself can also undergo nucleophilic substitution reactions, although typically under harsh conditions, as the ring is electron-deficient. youtube.com The secondary amine in this compound is expected to be the more reactive nucleophilic center under typical conditions.

The secondary amine in this compound can undergo oxidation to form an imine. Various oxidizing agents can be employed for this transformation. For example, N-tert-butylphenylsulfinimidoyl chloride in the presence of a base like DBU has been shown to smoothly oxidize various secondary amines to their corresponding imines. researchgate.net

The benzylic C-H bonds adjacent to the nitrogen are also susceptible to oxidation. Stronger oxidizing agents could potentially lead to the formation of an amide or even cleavage of the C-N bond. The choice of oxidant and reaction conditions is crucial to control the outcome of the reaction. For instance, photochemical oxidation protocols using air as the oxidant have been developed for the oxidation of benzylic alcohols to aldehydes and ketones, suggesting that the benzylic positions in this compound could be reactive under certain oxidative conditions. researchgate.net

Table 3: Potential Oxidation Products of this compound

| Oxidizing Agent | Potential Product | Comments |

| Mild Oxidants (e.g., N-tert-butylphenylsulfinimidoyl chloride/DBU) | N-(Pyridin-3-ylmethylene)benzylamine (Imine) | Selective oxidation of the secondary amine. researchgate.net |

| Strong Oxidants (e.g., KMnO4, Jones Reagent) | N-Benzoyl-N-(pyridin-3-ylmethyl)amine (Amide) or further degradation products | Oxidation of the benzylic C-H and/or the amine. |

Acylation is a fundamental reaction of the amine functionality in this compound, leading to the formation of amides, as discussed in section 2.3.1. This reaction involves the substitution of a hydrogen atom on the nitrogen with an acyl group (R-C=O). scielo.br The reaction is typically carried out using acyl halides or anhydrides.

The presence of the pyridine ring within the molecule can influence the acylation reaction. The pyridine nitrogen can act as an internal base or nucleophilic catalyst, potentially accelerating the reaction. semanticscholar.org Studies on the acetylation of benzyl alcohol catalyzed by amines like pyridine have shown the formation of an acetyl ammonium ion as a key intermediate. utwente.nl A similar mechanism could be operative in the acylation of this compound, where the pyridine nitrogen facilitates the transfer of the acyl group.

The use of acetonitrile as an acetylating agent in the presence of a catalyst like alumina has been reported for the N-acetylation of various amines, including benzylamine, offering a greener alternative to traditional acylating agents. mdpi.com

Table 4: Common Acylating Agents and their Products with Amines

| Acylating Agent | Product Type | General Reaction |

| Acyl Chloride (RCOCl) | Amide | R'-NH-R'' + RCOCl → R'-N(COR)-R'' + HCl scielo.br |

| Acetic Anhydride ((CH3CO)2O) | Acetamide | R'-NH-R'' + (CH3CO)2O → R'-N(COCH3)-R'' + CH3COOH |

| Carboxylic Acid (RCOOH) with Coupling Agent | Amide | R'-NH-R'' + RCOOH + Coupling Agent → R'-N(COR)-R'' + Byproducts |

Role as Phase-Transfer Catalysts

While this compound is a tertiary amine, its direct application as a phase-transfer catalyst is not its primary role. Instead, it serves as a precursor to quaternary ammonium salts, which are the active catalytic species in phase-transfer catalysis (PTC). littleflowercollege.edu.in The process involves the alkylation of the tertiary amine, leading to the formation of a cationic species that can facilitate the transfer of anions between immiscible phases (typically aqueous and organic), thereby accelerating the reaction rate. acsgcipr.org

The fundamental principle of phase-transfer catalysis relies on the ability of the catalyst, in this case, a quaternary ammonium salt derived from this compound, to form an ion pair with the reacting anion from the aqueous phase. princeton.edu This ion pair possesses sufficient lipophilicity to be soluble in the organic phase, where it can react with the organic substrate. littleflowercollege.edu.inacsgcipr.org After the reaction, the catalyst cation returns to the aqueous phase to repeat the cycle.

For a derivative of this compound to be an effective phase-transfer catalyst, it would be quaternized with an alkyl halide (e.g., methyl iodide, butyl bromide) to form a salt, such as N-benzyl-N-methyl-N-(pyridin-3-ylmethyl)ammonium iodide. The structure of the alkyl groups on the nitrogen atom significantly influences the catalyst's efficacy. The lipophilicity of the cation must be balanced to ensure its solubility in the organic phase without becoming so organophilic that it cannot return to the aqueous interface. littleflowercollege.edu.in

The effectiveness of such catalysts is often evaluated in heterogeneous ionic reactions, such as nucleophilic substitutions, alkylations, and oxidations. google.com Research in this field typically involves screening a library of catalysts with varied alkyl substituents on the quaternary nitrogen to optimize reaction yields and rates. nih.gov

Detailed Research Findings

Specific research detailing the use of quaternary ammonium salts derived from this compound as phase-transfer catalysts is not extensively documented in publicly available literature. However, the performance of such a catalyst can be illustrated through a representative study on a model reaction, such as the nucleophilic substitution of an alkyl halide. The following data table is a hypothetical representation of research findings to demonstrate how catalyst structure and reaction conditions influence the yield of a phase-transfer catalyzed reaction.

| Catalyst ID | Quaternizing Agent | Organic Substrate | Nucleophile | Solvent System | Temperature (°C) | Reaction Time (h) | Product Yield (%) |

| BPMA-MeI | Methyl Iodide | 1-Bromooctane | KCN | Toluene/Water | 80 | 6 | 78 |

| BPMA-BuBr | Butyl Bromide | 1-Bromooctane | KCN | Toluene/Water | 80 | 4 | 92 |

| BPMA-EtBr | Ethyl Bromide | 1-Bromooctane | KCN | Toluene/Water | 80 | 5 | 85 |

| BPMA-BzCl | Benzyl Chloride | 1-Bromooctane | KCN | Toluene/Water | 80 | 4 | 95 |

This table is illustrative and based on general principles of phase-transfer catalysis, not on specific experimental results for this compound derivatives.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds. For Benzyl-pyridin-3-ylmethyl-amine, both proton (¹H) and carbon-13 (¹³C) NMR data have been reported, providing detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Similar to the ¹H NMR data, specific experimental data for this compound is not detailed in the available search results. However, related compounds offer insight into the expected chemical shifts. For instance, in N-benzylaniline, the carbons of the benzyl (B1604629) group appear at δ 127.25, 127.53, and 128.67 ppm, with the methylene (B1212753) carbon at δ 48.38 ppm. The aromatic carbons of the aniline (B41778) moiety are observed at δ 112.89, 117.62, 129.27, and 148.18 ppm. scielo.org.za

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The synthesis of a derivative of this compound reported its characterization by IR spectroscopy, with key absorption bands observed at 2920, 1453, and 1325 cm⁻¹. scielo.org.za These bands are characteristic of C-H stretching and aromatic ring vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) is particularly useful for determining the elemental composition of a molecule. The synthesis of a derivative of this compound confirmed its characterization by HRMS, indicating the successful synthesis and verification of its molecular formula. scielo.org.za Predicted mass spectrometry data for the parent compound, this compound, shows a predicted monoisotopic mass of 198.1157 Da.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. While no specific UV-Vis spectrum for this compound was found in the searched literature, related compounds can provide an estimation of its absorption properties. For example, 1-(pyridin-3-yl)-ethylamine exhibits absorption maxima at 204 nm and 258 nm. nist.gov Benzylamine (B48309), a simpler related amine, also shows absorption in the UV region. It is expected that this compound would exhibit characteristic absorptions due to the presence of both the benzene (B151609) and pyridine (B92270) rings.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. This process is crucial for verifying the empirical and molecular formula of a newly synthesized substance. For this compound, with a chemical formula of C13H14N2, the elemental composition is determined by calculating the theoretical percentage of each element (Carbon, Hydrogen, and Nitrogen) based on its molecular weight. vibrantpharma.comfishersci.ca The molecular weight of the compound is approximately 198.27 g/mol . fishersci.ca

The theoretical elemental composition is as follows:

Carbon (C): 78.75%

Hydrogen (H): 7.12%

Nitrogen (N): 14.13%

In a research context, these calculated values are compared against experimentally determined values, often obtained through combustion analysis. A close agreement between the found and calculated values, typically within ±0.4%, is considered a confirmation of the compound's purity and elemental makeup.

Table 1: Elemental Analysis Data for this compound

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 78.75 | Data not available in search results |

| Hydrogen (H) | 7.12 | Data not available in search results |

| Nitrogen (N) | 14.13 | Data not available in search results |

Detailed Research Findings

The elemental analysis of this compound is a critical step in its characterization, providing direct evidence of its atomic constituents. The calculated percentages for Carbon (78.75%), Hydrogen (7.12%), and Nitrogen (14.13%) are derived from the compound's molecular formula, C13H14N2. vibrantpharma.comfishersci.ca These theoretical values serve as a benchmark for experimental verification.

Typically, in the synthesis of a new compound, researchers will perform an elemental analysis and report the "found" values. The concordance of these experimental results with the calculated percentages confirms the successful synthesis of the target molecule and its purity. At present, specific experimental "found" values for this compound have not been located in the surveyed literature. However, the theoretical data provides a clear expectation for the results of such an analysis.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of Benzyl-pyridin-3-ylmethyl-amine and related compounds, DFT calculations have been employed to determine optimized geometries, electronic properties, and vibrational frequencies.

For instance, studies on similar pyridine (B92270) derivatives have utilized DFT with the B3LYP and B3PW91 functionals and various basis sets to predict molecular structures. researchgate.net Comparison with experimental data, such as single crystal X-ray diffraction, has shown that the B3PW91/6-31++G(d,p) level of theory can provide accurate structural determinations. researchgate.net DFT calculations are also used to analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and kinetic stability. physchemres.orgnih.gov The energy gap between HOMO and LUMO indicates the molecule's potential for charge transfer and its chemical reactivity. nih.govscispace.com

Furthermore, DFT has been used to calculate various molecular properties, including:

Electrostatic potential: To identify regions of high and low electron density, which are important for hydrogen bonding and other intermolecular interactions.

Vibrational frequencies: To aid in the interpretation of experimental infrared (IR) and Raman spectra. researchgate.netresearchgate.net

Reactivity descriptors: Such as electronegativity, chemical potential, global hardness, and softness, which provide insights into the molecule's chemical behavior. scispace.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between a ligand, such as this compound, and a biological target, typically a protein receptor.

Docking studies have been instrumental in evaluating the binding affinities and modes of interaction of pyridine derivatives with various biological targets. For example, in the context of anticancer research, docking simulations have been used to predict the binding of similar compounds to the active sites of enzymes like vascular endothelial growth factor receptor 2 (VEGFR2) and epidermal growth factor receptor (EGFR). physchemres.org These studies help in identifying key amino acid residues involved in the interaction, such as hydrogen bonds and pi-pi stacking, which are crucial for the stability of the ligand-receptor complex. nih.gov

The results from molecular docking are often expressed as a docking score, which estimates the binding free energy. Lower docking scores generally indicate a more favorable binding interaction. nih.gov These simulations can guide the design of new derivatives with improved binding affinity and selectivity for a specific target.

Structure-Activity Relationship (SAR) Modeling and Prediction

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead compound like this compound and evaluating the corresponding changes in activity, researchers can identify key structural features responsible for its biological effects.

For N-benzyl-2-phenylpyrimidin-4-amine derivatives, SAR studies have revealed the importance of specific substitutions on the phenyl and pyridine rings for inhibitory potency against certain enzymes. acs.org For example, modifications at the 2-position of the phenyl group were found to be more favorable than at the 3- or 4-positions. acs.org Similarly, the position of the nitrogen atom in the pyridine ring can significantly impact activity and potential interactions with metabolic enzymes like cytochrome P450s. acs.org

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, are often employed in SAR studies. QSAR models use statistical methods to correlate variations in the chemical structure with changes in biological activity, allowing for the prediction of the activity of new, unsynthesized compounds. researchgate.net

Bioactivity Prediction Studies

In silico bioactivity prediction plays a crucial role in the early stages of drug discovery by forecasting the potential biological effects of a compound. These predictions are based on the molecule's structural features and comparison with databases of known bioactive molecules. Various computational tools and web servers are available for predicting a compound's ADME (absorption, distribution, metabolism, and excretion) properties, as well as its potential toxicity. nih.govmdpi.com

For pyridine and pyrimidine (B1678525) derivatives, in silico studies have been used to predict their potential as inhibitors of specific enzymes and their likely pharmacokinetic profiles. nih.govmdpi.com These predictions help in prioritizing compounds for further experimental testing and in identifying potential liabilities, such as poor bioavailability or potential for adverse effects. The predicted drug-likeness of a compound, often evaluated using rules like Lipinski's rule of five, is another important aspect of bioactivity prediction. mdpi.com

Conformational Analysis and Geometrical Optimizations

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis involves identifying the stable, low-energy conformations of a molecule. Computational methods, particularly quantum mechanics-based approaches like DFT, are used to perform geometrical optimizations and determine the preferred spatial arrangement of atoms.

For molecules with flexible bonds, such as the methylene (B1212753) linker in this compound, multiple conformations may exist. Theoretical calculations can help identify the most stable conformer, which is often the one that minimizes steric hindrance. For instance, in a related compound, the lowest-energy conformation showed the pyridine ring oriented perpendicularly to the butyl chain. Understanding the preferred conformation is essential for accurate molecular docking simulations and for designing molecules that can adopt the optimal shape to bind to their biological target.

Force Field Calculations in Complex Stability Prediction

Force field calculations are a method of computational chemistry that uses classical mechanics to estimate the potential energy of a system of atoms. These calculations are particularly useful for studying large molecular systems and for performing molecular dynamics (MD) simulations.

In the context of this compound, force field calculations can be used to predict the stability of its complexes with metal ions or other molecules. MD simulations, which use force fields to simulate the movement of atoms over time, can provide insights into the dynamic behavior of the molecule and its interactions with its environment, such as a solvent or a biological membrane. By parameterizing force fields specifically for pyridyl-amine systems, researchers can improve the accuracy of these simulations and gain a better understanding of the factors that contribute to complex stability.

Coordination Chemistry and Metal Complexation

Ligand Design Principles for Benzyl-pyridin-3-ylmethyl-amine and Derivatives

There is no available literature that specifically discusses the design principles of this compound as a ligand for metal complexation. In theory, its structure, featuring a flexible benzyl (B1604629) group and a pyridyl nitrogen, presents potential for bidentate chelation. The nitrogen atoms of the pyridine (B92270) ring and the secondary amine are the most likely donor sites. The flexibility of the benzyl and methylpyridyl groups would influence the geometry and stability of potential metal complexes. Modifications, such as the introduction of substituent groups on either the benzyl or pyridine rings, could in principle be used to modulate the ligand's electronic and steric properties, thereby tuning its selectivity for different metal ions. However, without experimental data, these remain theoretical considerations.

Formation of Metal Complexes

Transition Metal Complexes

No studies documenting the synthesis and characterization of transition metal complexes with this compound have been found. Hypothetically, this ligand could form complexes with various transition metals such as copper(II), zinc(II), nickel(II), and palladium(II), which have a known affinity for nitrogen-donor ligands. The synthesis would likely involve the reaction of a metal salt with the ligand in a suitable solvent. The resulting complex's stoichiometry and structure would depend on the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions.

Lanthanide Ion Complexation

Similarly, there is no specific research on the complexation of this compound with lanthanide ions. While lanthanides can form complexes with N-donor ligands, they generally prefer hard oxygen-donor ligands. The potential for this ligand to coordinate with lanthanide ions would likely be influenced by the solvent and the counter-ions present.

Analysis of Metal-Ligand Interactions

Chelation Modes and Stability Constants

Without experimental evidence, the chelation modes of this compound can only be postulated. The most probable mode would be a bidentate (N,N') chelation, forming a stable five- or six-membered chelate ring with a metal ion. The stability constants for such complexes, which are crucial for understanding the strength of the metal-ligand interaction, have not been determined.

D-π Interactions in Copper Complexes

Direct experimental or computational studies detailing d-π interactions specifically in copper complexes of this compound are not readily found in the existing literature. However, the structural components of the ligand—a pyridine ring and a benzyl group—suggest that such interactions with a copper center are plausible. In hypothetical copper(II) complexes of this compound, the interaction between the filled d-orbitals of the copper ion and the π-system of the aromatic rings could influence the electronic structure and stability of the complex.

Research on copper(II) complexes with the related ligand N-benzyl di(pyridylmethyl)amine (phdpa) has shown the formation of stable complexes. nih.gov While the primary focus of that study was on the anticancer properties of the complexes, the characterization data provides a basis for understanding the coordination environment around the copper ion. nih.gov The phdpa ligand, which has two pyridylmethyl groups instead of one, forms a non-planar aromatic heterocyclic ring system upon coordination. nih.gov It is conceivable that this compound would coordinate in a similar fashion, with the pyridyl nitrogen and the amine nitrogen binding to the copper center, creating a chelate ring. The orientation of the benzyl and pyridyl groups would then be crucial in determining the potential for d-π interactions.

Redox Properties of Metal Complexes

The redox behavior of metal complexes is a critical aspect of their chemistry, influencing their reactivity and potential applications in areas such as catalysis and materials science. There is a lack of specific studies on the redox properties of metal complexes involving this compound. However, insights can be gained from the electrochemical behavior of complexes with structurally similar ligands.

For instance, studies on iron(III) complexes of tridentate pyridyl and benzimidazolyl ligands have demonstrated that variations in the ligand's stereochemistry and donor atoms significantly affect the Fe(III)-Fe(II) redox potentials. rsc.org This suggests that the electronic environment provided by the this compound ligand would similarly influence the redox potential of a coordinated metal ion. The electron-donating or -withdrawing nature of the benzyl and pyridyl groups would play a role in stabilizing or destabilizing different oxidation states of the metal center.

In the context of copper complexes, the redox behavior is often central to their function. The effect of thioether donors on the electronic absorption spectra and redox behavior of copper(II) complexes with tetradentate bis(pyridyl)-dithioether and bis(pyridyl)-diamine ligands has been investigated. acs.org These studies highlight how the nature of the donor atoms in the ligand framework dictates the electrochemical properties of the resulting complexes. acs.org

Furthermore, research on redox non-innocent ligands, such as N,N′-Bis(3,5-di-tertbutyl-2-hydroxy-phenyl)-1,2-phenylenediamine, demonstrates that the ligand itself can participate in redox processes, leading to complex electrochemical behavior. mdpi.comnih.gov While this compound is not typically considered a redox non-innocent ligand, the possibility of ligand-based redox events should not be entirely dismissed without experimental investigation.

Catalytic Applications of Coordination Compounds

Coordination compounds of pyridylamine ligands are widely explored for their catalytic activities in various organic transformations. While there is no specific information on the catalytic applications of this compound complexes, the broader class of related compounds has shown significant promise.

For example, a trinuclear zinc(II) complex incorporating a bis(4-pyridyl)amine ligand has been reported to be an active catalyst for the oxidation of benzyl alcohol. semanticscholar.org The study demonstrated that the coordination environment around the metal centers, facilitated by the pyridylamine ligands, is crucial for the observed catalytic performance. semanticscholar.org This suggests that a complex of this compound with a suitable metal could potentially exhibit similar catalytic activity in oxidation reactions.

In another study, copper(II) complexes of N-benzyl di(pyridylmethyl)amine were synthesized and investigated for their anticancer activity, which is a form of biological catalysis. nih.gov The ability of these complexes to interact with DNA and affect cellular processes highlights the potential for metal complexes of this ligand family to function as catalysts in biological systems. nih.gov

The design of ligands is a key strategy in developing new catalysts. Research into novel tris(2-pyridilmethyl) amine complexes for reductive catalysis applications underscores the importance of the ligand architecture in controlling the electronic and steric properties of the metal center. unipd.it The structural features of this compound, with its combination of a pyridyl and a benzyl substituent, could offer unique steric and electronic tuning of a metal catalyst, potentially leading to novel reactivity or selectivity.

A summary of related ligands and their studied applications is presented in the table below.

| Ligand | Metal | Application Studied |

| N-benzyl di(pyridylmethyl)amine (phdpa) | Copper(II) | Anticancer activity |

| Bis(4-pyridyl)amine | Zinc(II) | Catalytic oxidation of benzyl alcohol |

| Tris(2-pyridilmethyl) amine | - | Design for reductive catalysis |

| Tridentate pyridyl and benzimidazolyl ligands | Iron(III) | Redox chemistry |

It is important to reiterate that the information presented in this article regarding d-π interactions, redox properties, and catalytic applications is based on studies of structurally related compounds due to the absence of specific research on this compound itself. Further investigation is required to fully elucidate the coordination chemistry and potential applications of this particular compound.

Applications in Organic Synthesis

Role as a Building Block in Complex Molecule Synthesis

The structural framework of Benzyl-pyridin-3-ylmethyl-amine makes it an important building block for constructing larger, more complex molecules, particularly heterocyclic systems. vibrantpharma.com Its utility is prominently demonstrated in the synthesis of substituted pyrimidines and related fused-ring systems, which are scaffolds of significant interest in medicinal chemistry.

One of the most notable applications is in the creation of N-benzyl-2-phenylpyrimidin-4-amine derivatives. acs.org These compounds have been identified as potent inhibitors of the deubiquitinase complex USP1/UAF1, a target for anticancer therapies. nih.govresearchgate.net In these syntheses, the secondary amine of this compound acts as a nucleophile, attacking an electrophilic site on a pyrimidine (B1678525) precursor to form the core structure of the target molecule. acs.org Research has shown that the presence of the 3-pyridine moiety, introduced by this building block, is critical for achieving high potency in the final inhibitor compounds. acs.org

The pyridine (B92270) nucleus is a common feature in a wide array of biologically active compounds, and its inclusion via building blocks like this compound is a key strategy in drug design. nih.gov The general reactivity pattern of this amine allows it to be incorporated into other heterocyclic systems as well. For instance, similar amine structures are routinely used in condensation reactions to form pyrazolo[1,5-a]pyrimidines, a class of compounds with a broad spectrum of pharmacological activities. nih.govresearchgate.netias.ac.in

| Complex Molecule Class | Role of this compound | Significance of Product |

|---|---|---|

| N-benzyl-2-phenylpyrimidin-4-amine Derivatives | Provides the N-substituted benzyl-pyridinyl side chain essential for biological activity. acs.org | Potent and selective inhibitors of the USP1/UAF1 deubiquitinase complex for cancer research. nih.govresearchgate.net |

| Pyrazolo[1,5-a]pyrimidines | Serves as the amine component in cyclocondensation reactions to form the pyrimidine ring. nih.gov | Scaffold for compounds with diverse biological activities, including use as protein kinase inhibitors. nih.gov |

Utilization as a Pharmaceutical Intermediate

The role of this compound as a building block is directly linked to its utility as a pharmaceutical intermediate. echemi.com An intermediate is a molecule that is a precursor in the synthesis of a final active pharmaceutical ingredient (API). The chiral benzylamine (B48309) motif is a particularly common element found in many approved and clinical therapeutic agents. researchgate.net

The synthesis of the potent USP1/UAF1 inhibitor ML323 and its analogues serves as a key example of this compound's function as a pharmaceutical intermediate. acs.orgresearchgate.net The USP1/UAF1 complex is a regulator of the DNA damage response, making it a promising target for anticancer drugs, particularly to overcome resistance to platinum-based therapies like cisplatin. researchgate.netgoogle.com In the multi-step synthesis of these inhibitors, this compound is introduced to form a crucial bond with the core heterocyclic scaffold, such as a 2,4-dichloropyrimidine. acs.org This step establishes the N-benzyl-pyridin-3-ylmethyl-amine side chain, which structure-activity relationship studies have identified as a key determinant of the final compound's inhibitory potency against the target enzyme. acs.org

The development of these potential anticancer agents highlights the importance of readily available and versatile intermediates like this compound in streamlining the drug discovery process.

| Target Drug Class | Intermediate | Therapeutic Target | Potential Indication |

|---|---|---|---|

| N-Arylpyrimidin-4-amine Derivatives (e.g., ML323) | This compound | USP1/UAF1 Deubiquitinase Complex nih.govresearchgate.net | Non-small Cell Lung Cancer, Osteosarcoma researchgate.net |

Development of Catalytic Systems

The structure of this compound, featuring both pyridine and amine nitrogen atoms, suggests potential as a bidentate ligand for coordinating with metal centers. Ligands of this nature, such as bis(2-pyridylmethyl)amine, are known to form stable complexes with transition metals like manganese(II), zinc(II), and cadmium(II), which can have applications in catalysis. acs.org

However, a review of available scientific literature does not provide specific examples of this compound being directly employed in the development of catalytic systems. While the synthesis of benzylamines may involve catalysis, organic-chemistry.org its use as a component of a catalyst (e.g., as a ligand) is not well-documented in public research. Therefore, its role in this specific application remains an area for potential future investigation.

Reactivity in Specific Organic Transformations

This compound exhibits reactivity characteristic of a secondary amine and a pyridine ring, allowing it to participate in a range of specific organic transformations.

N-Arylation: The secondary amine nitrogen is strongly nucleophilic and readily participates in nucleophilic aromatic substitution reactions. This is demonstrated in the synthesis of USP1/UAF1 inhibitors, where it displaces a chlorine atom on an electron-deficient pyrimidine or quinazoline ring to form a new carbon-nitrogen bond. acs.org This reaction is fundamental to building the final complex molecular structure.

Amide Bond Formation (Acylation): The amine can react with carboxylic acids or their derivatives to form amides. For example, in the synthesis of novel antimicrobial agents, benzylamines are reacted with heterocyclic carboxylic acids, such as 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid, using a coupling agent like 1,1'-carbonyldiimidazole (CDI) to yield the corresponding N-benzyl carboxamides. researchgate.net

Pyridine Ring Quaternization: The nitrogen atom of the pyridine ring is basic and can be alkylated to form a quaternary pyridinium (B92312) salt. In syntheses involving related pyridinyl structures, reagents like benzyl (B1604629) bromide are used to quaternize the pyridine nitrogen. googleapis.com This transformation alters the electronic properties of the ring and can be a key step in activating the ring system for subsequent reactions, such as partial reduction. googleapis.com

Oxidative Dehydrogenation: Like other benzylamines, the compound can potentially undergo oxidation. Catalytic systems, often employing copper or ruthenium, can facilitate the oxidative dehydrogenation of benzylamines to form the corresponding imines under mild conditions. researchgate.net

| Transformation | Reagent/Condition | Functional Group Involved | Product Type |

|---|---|---|---|

| N-Arylation | Chloro-heteroarene (e.g., 2,4-dichloropyrimidine), Base acs.org | Secondary Amine | N-Aryl-N-benzyl-pyridin-3-ylmethyl-amine |

| Amide Formation | Carboxylic Acid, Coupling Agent (e.g., CDI) researchgate.net | Secondary Amine | N-Acyl-N-benzyl-pyridin-3-ylmethyl-amine (Amide) |

| Pyridine Quaternization | Alkyl Halide (e.g., Benzyl Bromide) googleapis.com | Pyridine Nitrogen | Pyridinium Salt |

| Oxidative Dehydrogenation | Catalyst (e.g., Copper), Oxidant researchgate.net | Secondary Amine | Imine |

Biological Activity and Mechanistic Investigations in Vitro

Antimicrobial Activity Studies

No specific bacteriostatic or morphological studies focusing on Benzyl-pyridin-3-ylmethyl-amine were identified in the reviewed literature. Studies on related 3-(pyridine-3-yl)-2-oxazolidinone derivatives have explored their effects on bacterial morphology and growth dynamics. nih.gov

Detailed kinetic studies on the bacterial inhibition specifically by this compound are not available in the current body of scientific literature. Research on related compounds, such as 3-(pyridine-3-yl)-2-oxazolidinone derivatives, has included kinetic assessments of their antibacterial action. nih.gov

There is no direct evidence or published research on the anti-biofilm activity of this compound. However, the broader class of pyridine-containing compounds is an active area of research for anti-biofilm agents. For example, some 3-(pyridine-3-yl)-2-oxazolidinone derivatives have demonstrated universal anti-biofilm activity. nih.gov

Assays to determine the potential for drug resistance development specifically against this compound have not been reported. In studies of related compounds, such as certain 3-(pyridine-3-yl)-2-oxazolidinone derivatives, the potential for drug resistance development has been evaluated and some have shown a stable effect with less resistance development compared to existing antibiotics like linezolid. nih.gov

Enzyme Inhibition Research

The inhibitory effects of benzyl-pyridinium derivatives on various enzymes, particularly cholinesterases, have been a subject of significant research interest.

Derivatives of N-benzyl pyridinium (B92312) have been synthesized and evaluated as potent dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease. nih.govacs.org

One study focused on methoxy-naphthyl-linked N-benzyl pyridinium styryls, identifying a lead compound, 7av (SB-1436), as a dual inhibitor of AChE and BChE. acs.orgsemanticscholar.org The half-maximal inhibitory concentration (IC₅₀) values for this compound were determined to be 0.176 µM for AChE and 0.37 µM for BChE. acs.orgsemanticscholar.org Kinetic studies revealed a non-competitive mode of inhibition for both enzymes, with inhibition constants (kᵢ) of 0.046 µM for AChE and 0.115 µM for BChE. acs.orgsemanticscholar.org

Another study on 1-benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium derivatives (BOPs) also demonstrated their potential as dual cholinesterase inhibitors. nih.gov Within this series, compound BOP-1 showed the most balanced dual inhibitory activity with an IC₅₀ of 5.90 ± 0.07 µM for AChE and 6.76 ± 0.04 µM for BChE. nih.gov Compound BOP-8 was identified as the most potent and selective AChE inhibitor with an IC₅₀ of 1.11 ± 0.09 µM. nih.gov

Furthermore, structure-activity relationship (SAR) studies on tetrahydroacridin-9-amine derivatives have highlighted the importance of the benzyl (B1604629) and pyridyl moieties for cholinesterase inhibition. nih.govdrugbank.com For instance, the picolylamine-substituted compound 12c (6-chloro-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroacridin-9-amine) was found to be a highly potent AChE inhibitor with an IC₅₀ of 90 nM. nih.govdrugbank.com

The following table summarizes the cholinesterase inhibition data for selected N-benzyl-pyridinium derivatives and related compounds.

| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type | kᵢ (µM) |

| 7av (SB-1436) acs.orgsemanticscholar.org | AChE | 0.176 | Non-competitive | 0.046 |

| BChE | 0.37 | Non-competitive | 0.115 | |

| BOP-1 nih.gov | AChE | 5.90 ± 0.07 | - | - |

| BChE | 6.76 ± 0.04 | - | - | |

| BOP-8 nih.gov | AChE | 1.11 ± 0.09 | - | - |

| 12c nih.govdrugbank.com | AChE | 0.09 | - | - |

Cyclooxygenase (COX) Enzyme Inhibition

There is currently no available research in the public domain that details the inhibitory effects of this compound on cyclooxygenase (COX) enzymes. Investigations into whether this compound can modulate the activity of COX-1 or COX-2 have not been reported.

Table 1: Cyclooxygenase (COX) Enzyme Inhibition Data

| Compound | Target | IC₅₀ (µM) | Assay Conditions | Source |

|---|---|---|---|---|

| This compound | COX-1 | No data available | Not applicable | N/A |

Lipoxygenase Enzyme Inhibition

Specific studies evaluating the potential for this compound to inhibit lipoxygenase (LOX) enzymes are not found in the current body of scientific literature. Its activity against various LOX isoforms remains uncharacterized.

Table 2: Lipoxygenase Enzyme Inhibition Data

| Compound | Target | IC₅₀ (µM) | Assay Conditions | Source |

|---|

Deubiquitinase Inhibition (e.g., USP1/UAF1)

An examination of published research indicates that the specific inhibitory activity of this compound against deubiquitinase enzymes, such as the USP1/UAF1 complex, has not been investigated. While related chemical structures have been explored in this context, no data exists for this particular compound.

Table 3: Deubiquitinase Inhibition Data

| Compound | Target | IC₅₀ (µM) | Assay Conditions | Source |

|---|

Glycosidase Enzyme Inhibition (α-Amylase, α-Glucosidase)

There are no scientific reports detailing the effects of this compound on glycosidase enzymes. Its potential to act as an inhibitor of α-Amylase or α-Glucosidase has not been documented.

Table 4: Glycosidase Enzyme Inhibition Data

| Compound | Target | IC₅₀ (µM) | Assay Conditions | Source |

|---|---|---|---|---|

| This compound | α-Amylase | No data available | Not applicable | N/A |

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

The inhibitory potential of this compound against Protein Tyrosine Phosphatase 1B (PTP1B) has not been a subject of published research. Consequently, there is no available data on its efficacy or mechanism of inhibition for this enzyme.

Table 5: PTP1B Inhibition Data

| Compound | Target | IC₅₀ (µM) | Assay Conditions | Source |

|---|

Receptor Interaction and Signal Transduction Modulation

A thorough review of scientific databases reveals no specific studies on the interaction of this compound with cellular receptors or its ability to modulate signal transduction pathways. Its pharmacological profile in this regard remains undefined.

Antioxidant Activity Assessment

Despite the evaluation of antioxidant properties for structurally related molecules, specific in vitro assessments of the antioxidant capacity of this compound have not been reported. Standard assays to determine its radical scavenging or metal-chelating abilities are absent from the literature.

Table 6: Antioxidant Activity Data

| Compound | Assay Type (e.g., DPPH, ABTS) | Activity Metric (e.g., IC₅₀, % Inhibition) | Source |

|---|

Anti-inflammatory Activity (In Vitro)

The anti-inflammatory potential of structures related to this compound has been substantiated in several in vitro studies. Derivatives of pyridine (B92270) have demonstrated a notable capacity to mitigate inflammatory responses.

Research into new derivatives of 3-hydroxy-pyridine-4-one has indicated that the presence of a benzyl group substitution on the pyridine ring contributes to greater anti-inflammatory potency. nih.gov In studies utilizing carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice, these compounds exhibited significant anti-inflammatory effects. nih.gov For instance, a derivative featuring a benzyl group produced a 67% inhibition in the carrageenan-induced paw edema model. nih.gov The proposed mechanism for this activity relates to the iron-chelating properties of pyridine-4-one derivatives. Key enzymes in the inflammation pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX), are heme-dependent, and it is suggested that the anti-inflammatory effects may stem from the chelation of iron, which is crucial for the function of these enzymes. nih.gov

Furthermore, other pyridine derivatives have been shown to effectively reduce the levels of pro-inflammatory cytokines in vitro. The introduction of electron-donating groups to the structure was found to enhance these anti-inflammatory effects, suggesting clear avenues for future structural optimization and drug development. Benzimidazole derivatives, which contain a similar nitrogenous heterocyclic scaffold, have also been identified as promising anti-inflammatory agents, acting on various clinically approved targets. nih.gov

Table 1: In Vitro Anti-inflammatory Activity of a Pyridine Derivative

| Test Model | Compound | Inhibition (%) |

|---|---|---|

| Carrageenan-induced paw edema | Compound A (with benzyl group) | 67% |

| Croton oil-induced ear edema | Compound A (with benzyl group) | 37% |

Data sourced from a study on 3-hydroxy-pyridine-4-one derivatives. nih.gov

Anticancer Activity (In Vitro)

The benzyl-pyridine scaffold is a recurring motif in compounds investigated for their anticancer properties. Various derivatives have shown promising cytotoxicity against a range of human cancer cell lines.

A series of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides were synthesized and screened for their anti-proliferative activity against human cancer cell lines, including DU-145 (prostate), A-549 (lung), MCF-7 (breast), and HeLa (cervical). nih.gov Several of these compounds displayed significant cytotoxicity, particularly against the A-549 lung cancer cell line. nih.gov The most potent compound in this series, designated 7f, exhibited an IC₅₀ value of 2.04 µM for tubulin polymerization inhibition, which is comparable to the standard drug E7010. nih.gov

Similarly, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a potential molecular target for anticancer therapies. acs.org Analogues with a pyridine moiety, such as those with 3-pyridine and 4-pyridine substitutions, demonstrated IC₅₀ values of 1.1 µM and 1.9 µM, respectively. acs.org These findings highlight a strong correlation between the inhibition of USP1/UAF1 and decreased cell survival in non-small cell lung cancer cells. acs.org

Other related heterocyclic structures, such as pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-8-amines and quinazoline-benzimidazole hybrids, have also been evaluated for their in vitro antitumor activity, with some compounds showing pronounced effects against various cancer cell lines. researchgate.netnih.gov

Table 2: Anticancer Activity of Benzyl-Pyridine Derivatives

| Compound Class | Target Cell Line | Key Finding | Reference |

|---|---|---|---|

| 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides | A-549 (Lung Cancer) | Compound 7f showed potent tubulin polymerization inhibition (IC₅₀ = 2.04 µM). | nih.gov |

| N-benzyl-2-phenylpyrimidin-4-amine derivatives | Non-small cell lung cancer | A 3-pyridine analogue showed an IC₅₀ of 1.1 µM against USP1/UAF1. | acs.org |

| Quinazoline-benzimidazole hybrids | Colon and Prostate Cancer | Compound 11 exhibited GI₅₀ values of 0.34 µM and 0.31 µM, respectively. | nih.gov |

Antiviral Activity (Mentioned for similar structures)

While specific antiviral data for this compound is not extensively documented, studies on structurally similar compounds suggest that this chemical class holds potential as antiviral agents.

A series of novel unsaturated five-membered benzo-heterocyclic amine derivatives were synthesized and evaluated for their broad-spectrum antiviral activities in vitro. nih.gov The results indicated that many of these compounds exhibited potent activity against both RNA viruses, such as influenza A, hepatitis C virus (HCV), and Coxsackie B3 virus, and the DNA virus, hepatitis B virus (HBV). nih.gov Notably, compounds with electron-withdrawing substituents on the aromatic or heteroaromatic rings tended to show more favorable antiviral activity against RNA viruses. nih.gov

The pyridine nucleus is recognized as a "privileged" structure in medicinal chemistry, and its derivatives have been explored for a wide range of therapeutic properties, including antiviral effects. mdpi.com The incorporation of additional heterocyclic rings or specific organic groups like amino, hydroxy, or methoxy (B1213986) can enhance the biological activities of pyridine-based compounds. mdpi.com These findings for related structures provide a rationale for investigating this compound and its derivatives for potential antiviral applications.

Molecular Mechanisms of Biological Action

Binding Affinity Studies with Biological Macromolecules

The biological effects of this compound and its analogues are intrinsically linked to their ability to bind with high affinity to specific biological macromolecules.

In the context of anticancer activity, molecular docking studies have indicated that derivatives like 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide (compound 7f) bind to the colchicine (B1669291) binding site of β-tubulin, thereby inhibiting tubulin polymerization. nih.gov

For other pyridine derivatives, high binding affinity to the norepinephrine (B1679862) transporter (NET) has been observed, with a Kd value of 0.53 ± 0.03 nM reported for a closely related compound, suggesting potential applications in neuropharmacology. Furthermore, certain polyfunctionalized pyridine compounds have demonstrated high affinity for sigma receptors (σRs). nih.gov For example, one such ligand displayed a Ki value of 1.45 nM for the human σ1 receptor, which is comparable to standard reference compounds. nih.gov

In studies related to Alzheimer's disease, N-benzyl pyridinium–curcumin derivatives have been shown to be potent inhibitors of acetylcholinesterase (AChE). nih.gov Docking studies revealed that the benzyl moiety and the pyridinium ring of these compounds form key interactions within the active site gorge of the enzyme. nih.gov

Elucidating Cellular Processes and Pathways

The interaction of these compounds at a molecular level translates into the modulation of critical cellular processes and signaling pathways.